molecular formula C8H18N2 B1591426 1-Isopropyl-2-methylpiperazine CAS No. 26864-96-0

1-Isopropyl-2-methylpiperazine

Cat. No.: B1591426
CAS No.: 26864-96-0
M. Wt: 142.24 g/mol
InChI Key: GGROKFCODOVWLX-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) in Drug Discovery and Development

The piperazine moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drugs. researchgate.netresearchgate.net Its unique structure and properties allow medicinal chemists to systematically modify drug candidates to achieve desired therapeutic effects. nih.govbohrium.com

The medicinal use of piperazine dates back to the early 20th century when it was initially marketed as a solvent for uric acid. nih.govdrugbank.com Its journey into mainstream therapeutics began in 1953 with its introduction as an anthelmintic agent for treating parasitic worm infections like roundworm and pinworm. drugbank.compatsnap.com The mechanism of action for its anthelmintic effect involves paralyzing the parasites by acting as a GABA receptor agonist, which allows the host to expel them. drugbank.compatsnap.comwikipedia.org

From this initial application, the use of the piperazine scaffold has expanded dramatically. Today, it is a key structural component in drugs across numerous therapeutic categories, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. wisdomlib.orgingentaconnect.comnih.gov Blockbuster drugs such as the anticancer agent Imatinib (B729) and the erectile dysfunction medication Sildenafil feature the piperazine ring, highlighting its importance in modern pharmaceuticals. bohrium.comnih.gov The evolution from a simple anti-parasitic agent to a component of highly targeted therapies illustrates the enduring value and adaptability of the piperazine scaffold in drug design. mdpi.comthieme-connect.com

The piperazine ring is considered a privileged structure in medicinal chemistry due to its frequent appearance in drugs targeting a wide range of biological receptors and enzymes. researchgate.netresearchgate.net Statistically, it is the third most common nitrogen-containing heterocycle found in FDA-approved drugs. researchgate.netbohrium.com Its versatility stems from several key characteristics:

Synthetic Accessibility : The piperazine core is synthetically versatile, allowing for the introduction of a wide variety of substituents at its two nitrogen atoms. researchgate.netsolubilityofthings.commuseonaturalistico.it This enables the creation of large libraries of compounds for screening and optimization.

Structural Rigidity and Conformation : The six-membered ring exists in a stable chair conformation, which provides a degree of structural rigidity. wikipedia.org This can help in orienting substituents in a defined three-dimensional space to optimize binding with a biological target.

Hydrogen Bonding Capability : The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This facilitates crucial interactions with biological targets like proteins and enzymes. researchgate.netbohrium.com

Physicochemical Properties : The basic nature of the nitrogen atoms allows for salt formation, which can improve solubility and formulation characteristics. nih.govresearchgate.net

These features make piperazine an invaluable building block for medicinal chemists to fine-tune the biological activity and properties of a lead compound. solubilityofthings.comwisdomlib.org

Key Attributes of the Piperazine Scaffold
AttributeDescriptionSignificance in Drug Design
Privileged StructureA molecular framework that can bind to multiple, diverse biological targets. researchgate.netIncreases the probability of finding new therapeutic uses for compounds containing the scaffold.
Synthetic TractabilityThe two nitrogen atoms allow for easy and diverse chemical modifications. solubilityofthings.commuseonaturalistico.itFacilitates the systematic optimization of lead compounds (Structure-Activity Relationship studies). museonaturalistico.it
Physicochemical PropertiesThe basic nitrogens improve water solubility (as salts) and can be tailored to balance lipophilicity. tandfonline.comnih.govCrucial for improving the drug-like properties of a molecule. tandfonline.com
Target InteractionsActs as a hydrogen bond donor and acceptor, and its non-planar shape allows for specific 3D interactions. bohrium.comEnables strong and specific binding to biological targets, enhancing potency and selectivity.

The incorporation of a piperazine moiety into a drug molecule can significantly influence both its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. nih.govmuseonaturalistico.it

Pharmacodynamics (PD) : The piperazine ring can serve as a critical pharmacophore that directly interacts with the target receptor or enzyme. For instance, in many central nervous system (CNS) active drugs, the aryl-piperazine motif is essential for binding to serotonin (B10506) or dopamine (B1211576) receptors. researchgate.net The substituents on the piperazine nitrogens dictate the specificity and affinity of these interactions. researchgate.net

Role as a Privileged Structure and Versatile Building Block

Contextualizing 1-Isopropyl-2-methylpiperazine within Piperazine Chemistry

Having established the broad importance of the piperazine scaffold, we can now focus on the specific compound, this compound. This molecule is a disubstituted piperazine, meaning it has chemical groups attached to the core piperazine ring, which modify its properties and potential applications.

Substituted piperazines are classified based on the position and nature of the groups attached to the piperazine ring. The numbering of the ring atoms starts from one nitrogen (position 1) and proceeds around the ring to the second nitrogen (position 4).

N-Substituted Piperazines : When substituents are attached to one or both nitrogen atoms (positions 1 and/or 4), they are termed N-substituted. For example, 1-benzylpiperazine (B3395278) has a benzyl (B1604629) group on one nitrogen. nih.gov

C-Substituted Piperazines : When substituents are attached to the carbon atoms of the ring (positions 2, 3, 5, or 6), they are termed C-substituted. An example is 2-methylpiperazine (B152721).

Polysubstituted Piperazines : Molecules can have substituents on both nitrogen and carbon atoms.

According to IUPAC nomenclature, the name This compound indicates:

A core piperazine ring.

An isopropyl group attached to the nitrogen at position 1 .

A methyl group attached to the carbon at position 2 .

This makes it an N,C-disubstituted piperazine. The presence of a substituent at the C-2 position introduces a chiral center, meaning this compound can exist as different stereoisomers ((R) and (S) enantiomers). nih.govaksci.com

Nomenclature Breakdown of this compound
Component NameStructural MeaningPosition on Ring
1-isopropylAn isopropyl group [–CH(CH₃)₂] is attached.Nitrogen atom at position 1.
2-methylA methyl group [–CH₃] is attached.Carbon atom at position 2.
piperazineThe core six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.Core scaffold.

In medicinal chemistry, the choice of every substituent is deliberate, aimed at optimizing a molecule's properties for a specific biological purpose. The isopropyl and methyl groups on the this compound scaffold serve distinct roles.

The 1-Isopropyl Group (N-substitution) : The isopropyl group is a small, branched, hydrophobic substituent. Its role can be multifaceted. The size and shape of the N-alkyl group are often critical for fitting into the binding pocket of a target protein. tandfonline.com The isopropyl group, being larger than a methyl group but still relatively compact, can provide a balance of steric bulk and lipophilicity. nih.gov This can enhance binding affinity through hydrophobic interactions within the target site. tandfonline.comnih.gov In some contexts, increasing the bulk on the nitrogen can also shield the amine from metabolic enzymes, improving the pharmacokinetic profile. For example, in the development of certain antifungal agents, an isopropyl group was shown to enhance metabolic stability compared to other groups. The specific combination of a 2-methyl and a 1-isopropyl group, as seen in the structure of the kinase inhibitor Abemaciclib, suggests a tailored approach to fill a specific binding pocket and achieve a desired balance of potency, selectivity, and drug-like properties. pharmaffiliates.com

Chirality and Stereoisomerism in this compound Derivatives (e.g., (S)-1-Isopropyl-2-methylpiperazine)

The introduction of substituents onto the piperazine ring, as seen in this compound, can give rise to chirality and the existence of stereoisomers. This is particularly significant in drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit markedly different biological activities. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, such as a receptor or enzyme. wdh.ac.id

In the case of this compound, the carbon atom at the 2-position, which is bonded to a methyl group, is a chiral center. This results in two possible enantiomers: (R)-1-isopropyl-2-methylpiperazine and (S)-1-isopropyl-2-methylpiperazine. The synthesis of enantiomerically pure forms of such substituted piperazines is a key focus in medicinal chemistry to isolate the more active or less toxic stereoisomer. researchgate.net

The (S)-enantiomer, specifically (S)-1-isopropyl-2-methylpiperazine, is a recognized building block in the synthesis of various pharmaceutical intermediates. pharmint.netbldpharm.com Its dihydrochloride (B599025) salt form is also commercially available for research and development purposes. bldpharm.comchemicalbook.com The strategic use of a specific stereoisomer like (S)-1-isopropyl-2-methylpiperazine is crucial in modern drug discovery. For instance, in the development of dual orexin (B13118510) receptor antagonists for insomnia, the (R)-enantiomer of a related compound, 1-ethyl-2-methylpiperazine, was found to be a key intermediate, with the piperazine ring providing essential hydrogen bonding interactions with the receptor subtypes. chemshuttle.com This highlights the principle that the specific stereochemistry of substituted piperazines can be critical for achieving the desired pharmacological effect.

The separation of chiral isomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. mdpi.com Specialized techniques like chiral chromatography are often required to isolate individual enantiomers. dokumen.pubresearchgate.net The development of synthetic methods that can produce a single desired stereoisomer (asymmetric synthesis) is therefore highly valuable in medicinal chemistry. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound26864-96-0C8H18N2142.24A substituted piperazine derivative. cymitquimica.com
(S)-1-Isopropyl-2-methylpiperazine dihydrochloride884199-34-2C8H20Cl2N2215.16The dihydrochloride salt of the (S)-enantiomer. bldpharm.com
(R)-1-ethyl-2-methylpiperazine dihydrochloride2173637-45-9C7H18Cl2N2201.141A related chiral piperazine derivative used in drug synthesis. chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGROKFCODOVWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590468
Record name 2-Methyl-1-(propan-2-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-96-0
Record name 2-Methyl-1-(propan-2-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26864-96-0
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Isopropyl-2-methylpiperazine and its Precursors

The creation of asymmetrically substituted piperazines like this compound requires careful control over the reaction conditions to achieve selective functionalization. Modern synthetic strategies focus on efficiency, selectivity, and scalability.

Direct alkylation and reductive amination are primary methods for introducing alkyl groups onto the piperazine (B1678402) ring. However, direct alkylation of piperazine or 2-methylpiperazine (B152721) with an isopropyl halide can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

A more controlled and widely used alternative is reductive amination . masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This method involves the reaction of a precursor amine, in this case, 2-methylpiperazine, with a ketone or aldehyde, followed by reduction of the intermediate iminium ion. To synthesize this compound, 2-methylpiperazine is reacted with acetone (B3395972). The resulting iminium ion is then reduced in situ to form the final product.

Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganicchemistrytutor.com These reagents are favored because they are mild enough not to reduce the initial ketone but are effective in reducing the intermediate iminium ion. masterorganicchemistry.comlibretexts.org The general pathway involves the nucleophilic attack of the piperazine nitrogen on the acetone carbonyl, formation of an iminium intermediate, and subsequent reduction by the hydride agent. libretexts.org Iron catalysts, such as FeCl₃ with a hydride source like poly(methylhydrosiloxane) (B7799882) (PMHS), have also been developed for reductive amination, offering a cost-effective and versatile option. researchgate.net

Table 1: Key Reagents in Reductive Amination for this compound Synthesis

RoleReagent NameChemical FormulaKey Feature
Amine Source 2-MethylpiperazineC₅H₁₂N₂Provides the piperazine backbone with the initial methyl substituent.
Carbonyl Source AcetoneC₃H₆OReacts with the amine to form the isopropyl group precursor.
Reducing Agent Sodium CyanoborohydrideNaBH₃CNSelectively reduces iminium ions in the presence of ketones. masterorganicchemistry.com
Reducing Agent Sodium TriacetoxyborohydrideNaBH(OAc)₃A common, milder alternative to NaBH₃CN. masterorganicchemistry.com
Catalyst System Iron(III) Chloride / PMHSFeCl₃ / (CH₃HSiO)nAn effective and inexpensive system for reductive amination. researchgate.net

Synthesizing this compound often begins with the strategic preparation and modification of 2-methylpiperazine or its protected derivatives. chemicalbook.com Chiral synthesis is also a significant consideration, as the methyl group creates a stereocenter. researchgate.net

An important class of intermediates for further functionalization is 2-methylpiperazino alcohols. For instance, the synthesis of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves reacting a protected form of 2-methylpiperazine. These alcohol functionalities can be introduced by reacting the piperazine nitrogen with suitable oxygen-containing electrophiles. The hydroxyl group can then be modified or used to direct subsequent reactions.

The reaction of 2-methylpiperazine with electrophiles like ethylene (B1197577) oxide can yield hydroxyethylated intermediates. hbu.edu.cn This reaction involves the nucleophilic attack of the secondary amine on the epoxide ring, leading to ring-opening and the formation of an N-hydroxyethyl group. Such intermediates can then undergo further reactions. For example, alternative routes to substituted piperazines employ the reductive amination of 2-methylpiperazine followed by hydroxyethylation using ethylene oxide, a method noted for its scalability.

Multistep syntheses are often necessary to achieve the desired substitution pattern with high purity, especially for chiral compounds. sphinxsai.com A typical approach involves the use of protecting groups to differentiate the two nitrogen atoms of the piperazine ring.

For example, a synthesis could start with the mono-protection of 2-methylpiperazine, often with a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen can then be selectively alkylated with an isopropyl group via reductive amination. Finally, the protecting group is removed to yield this compound. researchgate.net A key precursor, (R)-1-N-Boc-2-methylpiperazine, highlights the use of this strategy for creating specific enantiomers.

Another multistep pathway involves starting with different raw materials entirely. Piperazine derivatives can be synthesized from precursors like N-β-hydroxyethyl ethylenediamine (B42938) or by reacting primary amines with ethylene oxide and ammonia. hbu.edu.cn A specific synthesis for 2-methylpiperazine involves the cyclo-dehydrogenation of ethylene diamine and propylene (B89431) glycol. ias.ac.in

To improve efficiency and overcome the limitations of traditional batch processing, modern techniques like flow chemistry and microwave-assisted synthesis are increasingly applied to the preparation of piperazine derivatives. researchgate.netmdpi.com

Microwave-assisted synthesis can significantly accelerate reactions by utilizing microwave irradiation for heating. sciforum.net This technique has been successfully applied to the synthesis of monosubstituted piperazines, leading to higher efficiency and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The process often involves a one-pot, one-step reaction of a protonated piperazine, avoiding the need for protecting groups. researchgate.net

Flow chemistry , where reagents are continuously pumped through reactors, offers enhanced control over reaction parameters, improved safety, and easier scalability. bme.hu The synthesis of piperazine derivatives has been adapted to multi-step continuous-flow systems. bme.hu For example, a two-step flow synthesis can involve an initial reaction in one reactor (e.g., an H-Cube® for hydrogenation), with the intermediate product immediately flowing into a second reactor to react with another reagent. This method allows for the rapid and efficient production of complex molecules.

Table 2: Comparison of Synthetic Techniques for Piperazine Derivatization

TechniqueAdvantagesDisadvantagesRelevance to this compound
Batch Synthesis Well-established, suitable for small-scale lab synthesis.Longer reaction times, potential for side products, scalability challenges. sciforum.netTraditional method for direct alkylation or multistep synthesis.
Microwave-Assisted Rapid heating, shorter reaction times, improved yields. mdpi.comsciforum.netCan be limited by reaction volume in batch microwave setups. sciforum.netAccelerates the N-alkylation step, potentially improving efficiency.
Flow Chemistry High control, enhanced safety, easy scalability, potential for automation. bme.huHigher initial setup cost, requires specialized equipment.Ideal for large-scale, continuous manufacturing with high purity.
Synthesis of 2-Methylpiperazino Alcohols

Multistep Synthesis Approaches

Derivatization Strategies for this compound

Derivatization of the this compound core is primarily focused on the secondary amine at the N4 position, enabling the introduction of diverse functional groups and the construction of more complex molecules.

The secondary amine of piperazine derivatives is a potent nucleophile, readily participating in N-substitution reactions. These reactions, including acylation and further alkylation, are fundamental for modifying the compound's properties.

Acylation: This process involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is useful for introducing carbonyl-containing moieties. For instance, the amine groups on substituted piperazines can be functionalized through acylation to produce various derivatives for research purposes. chemshuttle.com One common strategy involves the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide, followed by the addition of N-methylpiperazine to form the corresponding amide. mdpi.com

Alkylation: Further alkylation at the N4 position introduces additional alkyl or aryl groups. Classic strategies often rely on the stepwise nucleophilic substitution of reactive halides with the piperazine nitrogen. researchgate.net However, direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products. google.com To achieve mono-alkylation, methods often involve using a protecting group or specific reaction conditions. google.com For example, N-alkyl derivatives can be synthesized via nucleophilic substitution on alkyl halides or sulfonates. mdpi.com The use of sodium or potassium iodide can promote this reaction, increasing yield and avoiding harsh conditions. mdpi.com

The table below summarizes examples of N-substitution reactions involving isopropylpiperazine and related structures.

Starting PiperazineReagentReaction TypeProduct ScaffoldSource(s)
N-Isopropylpiperazine4-amino-2-trifluoromethylbenzonitrile-substituted chloro-s-triazineNucleophilic Aromatic SubstitutionQuinolinoxy-s-triazinylamino-benzonitrile chem-soc.si
1-Isopropylpiperazine (B163126)5-(4-chlorosulfonylphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneNucleophilic SubstitutionPyrrolopyrimidinone derivative google.com
(R)-1-ethyl-2-methylpiperazineGeneral Acylating/Sulfonating AgentsAcylation/SulfonamidationAmide/Sulfonamide derivatives chemshuttle.com
N-methylpiperazineBromoacetyl bromide derivativeNucleophilic Substitution (Alkylation)N-acylated piperazine derivative mdpi.com

The term "triazene" refers to a functional group characterized by three consecutive nitrogen atoms (R-N=N-NR'R''). However, the available scientific literature more commonly describes the reaction of isopropylpiperazine derivatives with s-triazines (1,3,5-triazines), which are six-membered heterocyclic aromatic rings containing three nitrogen atoms.

A notable example involves a two-step nucleophilic substitution reaction where 1-isopropylpiperazine is reacted with a 2,4-disubstituted-6-chloro-1,3,5-triazine. chem-soc.si In this synthesis, the secondary amine of N-isopropylpiperazine acts as a nucleophile, displacing the chlorine atom on the s-triazine ring. This results in the formation of a complex molecule, 4-[4-(4-Isopropylpiperazin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile. chem-soc.si The structure of this final compound was confirmed using IR, 1H NMR, mass spectroscopy, and elemental analysis. chem-soc.si

The piperazine ring is a privileged structure in medicinal chemistry, and this compound is frequently incorporated into larger, more complex molecules to modulate their physicochemical properties and biological activity. nih.gov

One key strategy is the palladium-catalyzed modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit, allowing for the creation of intricate nitrogen heterocycles with high regio- and stereochemical control. nih.govacs.org Another approach involves using derivatives like tert-butyl (S)-2-methyl-4-isopropylpiperazine-1-carboxylate as building blocks. This protected intermediate was utilized in the synthesis of inhibitors targeting the ATP synthase of Mycobacterium tuberculosis. ntu.edu.sg Furthermore, 1-isopropylpiperazine has been directly employed to synthesize complex pyrrolopyrimidinone derivatives, which are investigated for their biological relevance. google.com

The following table presents examples of complex molecular scaffolds that incorporate the 1-isopropylpiperazine moiety or its close derivatives.

Piperazine DerivativeSynthetic StrategyResulting Complex ScaffoldSource(s)
1-IsopropylpiperazineNucleophilic SubstitutionQuinolinoxy-s-triazinylamino-benzonitrile chem-soc.si
1-IsopropylpiperazineNucleophilic SubstitutionPyrrolopyrimidinone derivative google.com
tert-Butyl (S)-2-methyl-4-isopropylpiperazine-1-carboxylateMulti-step synthesis involving couplingMycobacterial F-ATP synthase inhibitor ntu.edu.sg
General PiperazinesPalladium-catalyzed decarboxylative cyclizationHighly substituted piperazines and piperazinones nih.govacs.org

Formation of Triazenes from 1-Isopropylpiperazine Series

Reaction Mechanisms in Piperazine Synthesis and Functionalization

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis and functionalization of piperazine derivatives. The nucleophilic nature of the nitrogen atoms governs most of its chemical transformations.

The functionalization of piperazines frequently proceeds through nucleophilic substitution reactions, where the piperazine nitrogen atom attacks an electrophilic center. The specific pathway depends on the substrate and reaction conditions.

S_N2 Reaction: In the alkylation of piperazines with alkyl halides, the reaction typically follows a bimolecular nucleophilic substitution (S_N2) mechanism. The piperazine amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. mdpi.com

Nucleophilic Aromatic Substitution (S_NAr): When reacting with electron-deficient aromatic or heteroaromatic rings, piperazines engage in S_NAr reactions. mdpi.com For example, the reaction of piperazine with pentafluoropyridine (B1199360) proceeds via this pathway, where the piperazine attacks the carbon atom para to the ring nitrogen, leading to the substitution of a fluorine atom. researchgate.net Similarly, the synthesis of s-triazine derivatives from chloro-s-triazines and N-isopropylpiperazine is a classic example of S_NAr on a heteroaromatic system. chem-soc.si

Transition Metal-Catalyzed Coupling: Modern synthetic methods often employ transition metal catalysts to form C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for synthesizing N-arylpiperazines from aryl halides or triflates. mdpi.com This method has been instrumental in preparing complex molecules, although removal of the metal catalyst can sometimes be challenging. mdpi.com

The Mannich reaction is a three-component condensation that forms a C-C bond and produces a β-amino-carbonyl compound, known as a Mannich base. researchgate.net This reaction is widely used to functionalize piperazines. The general reaction involves an active hydrogen compound (e.g., a ketone), an aldehyde (typically formaldehyde), and a secondary amine like a piperazine derivative. nih.govmdpi.com

The mechanism begins with the formation of an iminium ion from the reaction between the piperazine and formaldehyde. tandfonline.comtandfonline.com This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound (the nucleophile) to form the final Mannich base. tandfonline.com This method has been used to synthesize a variety of structures, including acrylophenones with N-methylpiperazine and complex Mannich bases derived from 1,2,4-triazole-3-thiones. mdpi.comtandfonline.com

Below are examples of Mannich bases synthesized using piperazine derivatives.

Piperazine DerivativeActive Hydrogen CompoundAldehydeProduct TypeSource(s)
N-MethylpiperazineSubstituted AcetophenoneParaformaldehyde1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one tandfonline.comtandfonline.com
Various Piperazines4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneFormaldehyde (37%)1,2,4-Triazole-3-thione Mannich Base mdpi.comnih.gov
Piperazine derivativesBerberrubineFormaldehydeAminomethylated Berberrubine Derivative nih.gov

Electrophilic Aromatic Substitution on Arylpiperazines

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of arylpiperazines, the piperazine moiety acts as a powerful activating group, directing electrophiles primarily to the ortho and para positions of the aromatic ring. This is due to the electron-donating nature of the nitrogen atom connected to the ring, which increases the electron density of the aromatic system and stabilizes the intermediate arenium ion. However, the high reactivity can sometimes lead to polysubstitution, a challenge that can often be managed by converting the amine to a less activating amide group prior to substitution. openstax.org

While specific research detailing electrophilic aromatic substitution on arylpiperazines bearing the this compound substituent is not extensively documented in the reviewed literature, the principles of these reactions can be understood from studies on analogous N-arylpiperazine structures. Common electrophilic aromatic substitution reactions include nitration, halogenation, and formylation (Vilsmeier-Haack reaction). wikipedia.org

For instance, the nitration of an arylpiperazine typically involves the use of nitrating agents on a suitably substituted aromatic precursor, which is then followed by the introduction of the piperazine ring via nucleophilic aromatic substitution. This multi-step approach is often preferred to control the regioselectivity of the nitration. The piperazine ring itself is generally resistant to nitration under standard conditions used for aromatic rings.

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic compounds, including N-arylpiperazines. cambridge.orgnumberanalytics.comtcichemicals.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. wikipedia.orgcambridge.orgnumberanalytics.com Given the activating nature of the piperazine substituent, this reaction is expected to proceed efficiently at the para position, or ortho if the para position is blocked.

The following table summarizes the expected outcomes for key electrophilic aromatic substitution reactions on a generic N-arylpiperazine, based on established principles of organic synthesis.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions on N-Arylpiperazines

ReactionReagentsTypical ConditionsExpected Major Product(s)
Nitration HNO₃/H₂SO₄Controlled temperatureortho- and para-nitro substituted arylpiperazine
Bromination Br₂/FeBr₃Anhydrous, darkortho- and para-bromo substituted arylpiperazine
Formylation (Vilsmeier-Haack) POCl₃, DMF, then H₂O0°C to refluxpara-formyl substituted arylpiperazine
Friedel-Crafts Acylation RCOCl, AlCl₃Anhydrous solventpara-acyl substituted arylpiperazine

It is important to note that while the piperazine moiety is activating, Friedel-Crafts reactions on N-arylpiperazines can be complicated. The Lewis acid catalyst required for these reactions can form a complex with the basic nitrogen atoms of the piperazine ring, which deactivates the aromatic ring towards electrophilic attack. openstax.org This issue can sometimes be circumvented by using a large excess of the catalyst or by protecting the piperazine nitrogen atoms prior to the reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of 1-Isopropyl-2-methylpiperazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and related properties of molecules. mdpi.comresearch-nexus.netdntb.gov.ua These methods have been widely applied to study various piperazine (B1678402) derivatives, providing a robust framework for understanding their behavior at a molecular level. nih.govtandfonline.comtandfonline.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org For piperazine derivatives, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. research-nexus.netnih.govresearchgate.net Studies on substituted piperazines have shown that DFT can accurately predict molecular geometries and the effects of substituents on the piperazine ring. mdpi.comnih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. research-nexus.netresearchgate.net

The reactivity of a molecule can be assessed through various descriptors derived from DFT calculations. These include ionization potential, electron affinity, chemical hardness, and softness. tandfonline.comtandfonline.com For instance, the analysis of these parameters in a series of piperazine derivatives has helped in understanding their potential as inhibitors for specific biological targets. mdpi.com The computational investigation of piperazine derivatives often involves geometry optimization to find the most stable conformation, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. tandfonline.com

Table 1: Key DFT-Calculated Molecular Properties for Substituted Piperazines

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Determines the most stable 3D structure, including bond lengths and angles.
Vibrational Frequencies The frequencies at which the molecule vibrates.Confirms the stability of the optimized structure (no imaginary frequencies).
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.Indicates the molecule's ability to donate electrons.
Electron Affinity (EA) The energy released when an electron is added to a molecule.Indicates the molecule's ability to accept electrons.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A larger value suggests higher stability.
Chemical Softness (S) The reciprocal of chemical hardness.A larger value suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govdntb.gov.ua The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). muni.cz

For piperazine derivatives, MEP analysis helps to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In N-substituted piperazines, the nitrogen atoms are often associated with negative potential, making them potential sites for electrophilic attack. muni.cz The specific distribution of the electrostatic potential in this compound would be influenced by the electron-donating effects of the isopropyl and methyl groups.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. acs.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

In studies of substituted piperazines, FMO analysis has been used to understand their electronic properties and reactivity. nih.govdntb.gov.ua The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. numberanalytics.com For piperazine derivatives, the HOMO is often localized on the piperazine ring and any electron-donating substituents, while the LUMO may be distributed over other parts of the molecule. nih.gov The HOMO-LUMO gap can also provide insights into the charge transfer that occurs within the molecule. muni.cz

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

ParameterDescriptionSignificance for Reactivity
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a greater tendency to donate electrons.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule plays a critical role in its properties and interactions. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The piperazine ring, like cyclohexane, is a six-membered ring that can adopt various conformations, with the chair conformation being the most stable. rsc.org However, other forms like twist-boat conformations can also exist, particularly when bulky substituents are present. Infrared spectroscopy and NMR studies have been used to investigate the conformational preferences of piperazine rings. rsc.orgacs.org In unsubstituted piperazine, the N-H bonds prefer an equatorial orientation. rsc.org For N-acyl and N-aryl substituted piperazines, the axial conformation can be preferred in some cases. nih.gov The interconversion between different chair conformations is a dynamic process that can be studied using temperature-dependent NMR spectroscopy. rsc.org

The presence of substituents on the piperazine ring significantly influences its conformational preferences. The steric bulk of the substituents is a key factor in determining the most stable conformation. lumenlearning.com In general, bulky substituents prefer to occupy equatorial positions to minimize steric strain.

Chirality and Enantiomeric Purity in Synthesis

This compound is a chiral molecule, featuring a stereocenter at the second carbon (C2) of the piperazine ring, which is substituted with a methyl group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-isopropyl-2-methylpiperazine and (S)-1-isopropyl-2-methylpiperazine. The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, such as biological receptors and enzymes.

The synthesis of a single, desired enantiomer, known as enantioselective synthesis, is a critical aspect of medicinal chemistry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.govcaltech.edu Common strategies to obtain enantiomerically pure piperazines include the catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) precursors, which can then be reduced to the corresponding chiral piperazine. nih.govcaltech.eduthieme-connect.com Other established methods involve the asymmetric hydrogenation of pyrazine (B50134) derivatives using chiral catalysts, or the resolution of a racemic mixture. researchgate.net

Chiral resolution can be achieved by reacting the racemic piperazine with a non-racemic chiral acid to form diastereomeric salts, which can then be separated by crystallization. epo.org The enantiomeric purity, or enantiomeric excess (e.e.), of the final product is a crucial quality attribute. It is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. google.comunl.pt

Computational Modeling of Interactions

Computational modeling serves as a powerful tool in drug discovery to predict how a molecule like this compound might interact with biological targets. jksus.org Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and stability of ligand-protein complexes at an atomic level, guiding the design of more potent and selective therapeutic agents. acs.orgnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. jksus.orgnih.gov This technique evaluates the binding affinity, typically expressed as a docking score in kcal/mol, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. biointerfaceresearch.comnih.gov For piperazine derivatives, docking studies have been instrumental in understanding their interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes like monoamine oxidase B (MAO-B), and various protein kinases. acs.orgnih.gov

While specific docking studies for this compound are not extensively documented, a hypothetical docking analysis can illustrate its potential interactions. Using a program like AutoDock Smina, the compound could be docked into the active site of a relevant protein target. acs.org The results would predict the binding energy and identify key amino acid residues involved in the interaction.

Target ProteinPDB IDBinding Affinity (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)
Histamine (B1213489) H3 Receptor5HK1-8.2ASP114, TYR115, PHE444
Monoamine Oxidase B4A79-7.5TYR435, ILE199, CYS172
PARP-16VXS-7.9GLY863, SER904, TYR907

This table is for illustrative purposes and represents hypothetical data based on docking studies of similar piperazine-containing compounds against known biological targets. acs.orgnih.govacs.org

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the dynamic stability of the predicted ligand-protein complex over time. researchgate.netpnrjournal.com MD simulations model the movement of atoms and molecules, providing a more realistic view of the conformational changes and the persistence of interactions within a biological environment. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions. researchgate.netpnrjournal.com A stable complex is generally characterized by low and convergent RMSD values over the simulation period. researchgate.net These simulations can confirm whether the binding mode predicted by docking is maintained and can reveal additional, transient interactions that contribute to binding affinity. nih.govpnrjournal.com

Ligand-Protein Complex (Hypothetical)Simulation Time (ns)Average RMSD (Å) (Hypothetical)Stability Assessment
This compound - Histamine H3 Receptor5002.1Stable binding pose maintained
This compound - Monoamine Oxidase B5002.5Minor conformational changes observed
This compound - PARP-11002.3Key hydrogen bonds remain consistent

This table is for illustrative purposes and represents hypothetical data from MD simulations. The stability is inferred from typical RMSD values seen in published studies. acs.orgacs.orgpnrjournal.com

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum for 1-isopropyl-2-methylpiperazine is expected to be complex due to the number of chemically distinct protons and potential second-order coupling effects within the piperazine (B1678402) ring. The predicted signals would correspond to the isopropyl group, the methyl group on the ring, and the piperazine ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Isopropyl -CH(CH₃)₂ ~1.0 - 1.2 Doublet 6H
Ring -CH₃ ~1.0 - 1.2 Doublet 3H
Piperazine Ring Protons ~1.8 - 3.0 Multiplets 7H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl -CH(C H₃)₂ ~18 - 22
Ring -C H₃ ~15 - 20
Piperazine Ring Carbons (-CH₂-) ~45 - 55
Piperazine Ring Carbons (-CH-) ~50 - 60

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. In IR spectroscopy, the molecule absorbs infrared light, causing specific bonds to vibrate at characteristic frequencies. epo.org Raman spectroscopy involves the inelastic scattering of monochromatic light and provides complementary information, particularly for non-polar bonds and symmetric vibrations.

For this compound, the IR and Raman spectra would be dominated by signals corresponding to the vibrations of its aliphatic C-H and C-N bonds.

Expected Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
CH₂ / CH₃ Bend 1340 - 1470 IR, Raman
C-N Stretch 1020 - 1250 IR, Raman

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture.

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula (C₈H₁₈N₂).

Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M+H]⁺ Protonated Molecular Ion 143.1548
[M-CH₃]⁺ Loss of a methyl group 128.1313
[M-C₃H₇]⁺ Loss of the isopropyl group 100.0871

Infrared (IR) and Raman Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for determining its purity.

HPLC and its higher-pressure evolution, UPLC, are the most widely used techniques for the purity assessment of non-volatile organic compounds. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a basic compound like this compound, reversed-phase HPLC/UPLC is typically employed. Purity is generally assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A patent for a related, more complex molecule containing the (S)-1-isopropyl-2-methylpiperazine moiety reported the use of LCMS for analysis, indicating the suitability of this technique for such structures.

Typical HPLC/UPLC Parameters for Analysis

Parameter Description
Column Reversed-phase C18 or C8
Mobile Phase Gradient of Acetonitrile and Water
Additives Formic Acid (0.1%) or Trifluoroacetic Acid (0.1%) to improve peak shape
Detector UV (at low wavelength ~210 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

| Purity Calculation | Area Percent Method |

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is well-suited for determining the purity and, in some cases, the reaction yield of this compound. The sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. The purity of related compounds like 2-methylpiperazine (B152721) is often specified by GC.

Typical GC Parameters for Analysis

Parameter Description
Column Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Detector Temperature ~280 °C (FID)

| Oven Program | Temperature ramp (e.g., starting at 70°C, ramping to 250°C) to ensure separation from potential impurities |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. This search included queries for the compound's name, chemical formula (C₈H₁₈N₂), and various structural identifiers.

Despite the utility of X-ray crystallography in unequivocally determining molecular structures, as of the latest search, no published crystallographic data, such as a Crystallographic Information File (CIF) or detailed structural report, for this compound is available in the public domain. Consequently, it is not possible to provide specific data tables containing crystallographic parameters like unit cell dimensions, space group, atomic coordinates, or specific bond lengths and angles for this compound.

While the crystal structures of numerous other substituted piperazine derivatives have been determined and are well-documented in the scientific literature, this specific information for this compound has not been reported. The lack of such data prevents a detailed discussion of its solid-state structure based on experimental X-ray crystallographic findings.

Pharmacological and Biological Research Applications General Piperazine Derivatives Context

Medicinal Chemistry Applications of Piperazine (B1678402) Derivatives

The piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions, is a highly important structural motif in the field of medicinal chemistry. wisdomlib.orgresearchgate.netbohrium.com This scaffold is considered "privileged" because it is a common feature in a wide array of biologically active compounds and approved drugs. wisdomlib.orgresearchgate.netnih.gov The versatility of the piperazine nucleus stems from its unique structural and chemical properties. The two nitrogen atoms can be easily modified, allowing for the creation of a vast number of derivatives with diverse pharmacological activities. wisdomlib.orgbohrium.comnih.gov These modifications can significantly influence the compound's solubility, bioavailability, and how it binds to biological targets. bohrium.comnih.gov The piperazine ring can also act as a rigid linker or spacer within a molecule, which helps to correctly orient other important chemical groups for optimal interaction with their target. wisdomlib.org This adaptability has made piperazine a cornerstone in the development of new therapeutic agents for a wide range of diseases. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.govthieme-connect.comnih.govnih.gov

Development of Therapeutic Agents

The structural flexibility of the piperazine scaffold has enabled the development of numerous therapeutic agents with a broad spectrum of biological activities. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.govthieme-connect.comnih.govnih.gov Medicinal chemists have successfully synthesized and tested a multitude of piperazine derivatives, leading to the discovery of compounds with applications in treating cancer, infectious diseases, inflammation, and disorders of the central nervous system. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov The ability to create large libraries of these compounds for screening has made the piperazine ring a valuable starting point in drug discovery. wisdomlib.orgresearchgate.net

Piperazine derivatives represent a significant class of compounds in the ongoing search for novel anticancer therapies. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov Their mechanisms of action are varied, with different derivatives affecting cancer cells in distinct ways. Some piperazine-containing compounds have been found to inhibit the growth of tumors by causing cancer cells to undergo programmed cell death, a process known as apoptosis.

A key area of research has been the development of piperazine derivatives as tyrosine kinase inhibitors (TKIs). Tyrosine kinases are enzymes that play a critical role in the signaling pathways that control cell growth and proliferation, and their overactivity is a hallmark of many cancers. Several successful anticancer drugs, including imatinib (B729) and gefitinib, feature a piperazine moiety that is essential for their ability to bind to and inhibit their target kinases.

Furthermore, researchers have synthesized and evaluated a wide range of novel piperazine derivatives that have shown potent cytotoxic activity against various human cancer cell lines. researchgate.net For instance, studies have focused on creating hybrid molecules by incorporating the piperazine scaffold into other chemical structures known for their anticancer properties, such as quinoline (B57606) and quinazoline, resulting in compounds with enhanced antitumor effects. The continued exploration of new piperazine derivatives remains a promising strategy in the development of more effective and targeted cancer treatments. wisdomlib.orgresearchgate.netnih.gov

Table 1: Examples of Piperazine Derivatives with Antitumor Activity

Compound Name/ClassMechanism of Action/TargetResearch Findings
ImatinibTyrosine Kinase Inhibitor (BCR-Abl)An effective treatment for chronic myeloid leukemia and gastrointestinal stromal tumors. bohrium.com
OlaparibPARP inhibitorUsed in the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. researchgate.net
BosutinibTyrosine Kinase InhibitorA therapeutic agent for specific forms of chronic myeloid leukemia. researchgate.net
Quinoline-piperazine hybridsVarious (e.g., apoptosis induction)Have demonstrated significant cytotoxic activity against various cancer cell lines in preclinical research.

In the face of growing antimicrobial resistance, piperazine derivatives have emerged as a promising class of compounds for the development of new antimicrobial agents. wisdomlib.orgresearchgate.netnih.govnih.gov The piperazine scaffold has been successfully incorporated into a variety of molecules that demonstrate activity against bacteria, fungi, and Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govijbpas.com

In the antibacterial field, piperazine-containing compounds have been designed to target essential bacterial processes. wisdomlib.orgresearchgate.net For example, the widely used broad-spectrum antibiotic ciprofloxacin (B1669076) contains a piperazine ring that contributes to its potent activity against a range of bacteria. wikipedia.org

Regarding antifungal activity, researchers have synthesized piperazine derivatives that are effective against various fungal pathogens. wisdomlib.orgresearchgate.netnih.gov These compounds can disrupt the fungal cell membrane by inhibiting key enzymes involved in its synthesis. researchgate.net

Furthermore, there is significant interest in piperazine derivatives as potential antitubercular agents. nih.gov Studies have reported the synthesis of piperazine-containing compounds with notable activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These findings underscore the potential of the piperazine scaffold in the development of new treatments for this challenging infectious disease. nih.gov

Table 2: Examples of Piperazine Derivatives with Antimicrobial Activity

Compound Name/ClassType of ActivityResearch Findings
CiprofloxacinAntibacterialA broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections. wikipedia.org
Phenothiazine-piperazine derivativesAntibacterial, Antifungal, AntitubercularShowed good activity against Staphylococcus aureus, Bacillus subtilis, and Aspergillus species, as well as inhibitory effects against Mycobacterium tuberculosis. nih.gov
Dithioacetal-piperazine derivativesAntibacterialDemonstrated higher efficacy against gram-negative bacteria compared to gram-positive bacteria. ijbpas.com
Oxazolidinone-piperazine hybridsAntibacterialPotent synthetic compounds developed to combat bacterial infections. ijbpas.com

Piperazine derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic (pain-relieving) agents. wisdomlib.orgresearchgate.netbohrium.comnih.govnih.gov Inflammation is a fundamental biological response, and chronic inflammation is a key factor in many diseases. wisdomlib.orgthieme-connect.com Research in this area has focused on creating piperazine-containing compounds that can modulate inflammatory pathways and reduce pain. wisdomlib.orgresearchgate.netthieme-connect.com

Some piperazine derivatives have been shown to inhibit the production of pro-inflammatory substances, such as prostaglandins (B1171923) and cytokines, by targeting enzymes like cyclooxygenase (COX). thieme-connect.com By reducing the levels of these inflammatory molecules, these compounds can help to mitigate the symptoms of inflammation. bohrium.com

In terms of pain relief, certain piperazine derivatives have demonstrated analgesic effects in various experimental models. nih.gov The development of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics is a continuous effort, and piperazine derivatives represent a promising avenue of research in this field. wisdomlib.orgresearchgate.netthieme-connect.com

Table 3: Examples of Piperazine Derivatives with Anti-inflammatory and Analgesic Properties

Compound Name/ClassActivityResearch Findings
Piperazine-based compoundsAnti-inflammatoryHave shown efficacy in reducing inflammatory responses by inhibiting pro-inflammatory cytokines. wisdomlib.org
Various piperazine derivativesAnalgesic and Anti-inflammatoryLiterature reviews highlight the significant potential of piperazine derivatives in developing new drugs with these properties. thieme-connect.com

The piperazine scaffold is a key component in many drugs that target the central nervous system (CNS). wisdomlib.orgresearchgate.netbohrium.comnih.gov This is largely because the piperazine ring can interact with various neurotransmitter receptors and transporters in the brain, thereby influencing neuronal communication. researchgate.netnih.gov Consequently, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics. wisdomlib.orgresearchgate.netnih.gov

In the treatment of psychosis, particularly schizophrenia, numerous atypical antipsychotic drugs, such as clozapine, contain a piperazine moiety. researchgate.netnih.gov These medications often have a complex pharmacological profile, acting on multiple dopamine (B1211576) and serotonin (B10506) receptors to achieve their therapeutic effects. researchgate.net

For depression, several piperazine-containing antidepressants have been developed, including vortioxetine (B1682262) and trazodone. researchgate.netnih.gov These drugs can work by increasing the levels of neurotransmitters like serotonin and norepinephrine (B1679862) in the brain. researchgate.net

Piperazine derivatives have also been utilized for their anxiolytic (anti-anxiety) properties, with buspirone (B1668070) being a notable example. researchgate.netnih.gov The versatility of the piperazine scaffold continues to make it a valuable tool in the quest for new and improved treatments for a wide range of CNS disorders. wisdomlib.orgresearchgate.netbohrium.comnih.gov

Table 4: Examples of Piperazine Derivatives with CNS Activity

Compound Name/ClassCNS ActivityResearch Findings
ClozapineAntipsychoticAn atypical antipsychotic used in the management of treatment-resistant schizophrenia. researchgate.netnih.gov
VortioxetineAntidepressantAn antidepressant used to treat major depressive disorder. researchgate.netnih.gov
BuspironeAnxiolyticA non-benzodiazepine medication used to treat anxiety disorders. researchgate.netnih.gov
BenzylpiperazineStimulantThe prototype of piperazine derivatives, known for its stimulant and euphoric effects. researchgate.netnih.gov

The piperazine scaffold has also been investigated for its potential in the development of antiviral drugs. wisdomlib.orgresearchgate.netnih.gov The emergence of new viral diseases and the development of drug resistance highlight the need for novel antiviral therapies. wisdomlib.orgresearchgate.net Piperazine derivatives, with their structural adaptability, are a promising area of research in this field. wisdomlib.orgresearchgate.netnih.gov

Researchers have synthesized and tested piperazine-containing compounds for activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis viruses. wisdomlib.orgresearchgate.net These compounds can act through various mechanisms, such as preventing viral entry into host cells or inhibiting essential viral enzymes like reverse transcriptase and protease. researchgate.net

For instance, some piperazine derivatives have been shown to inhibit HIV-1 reverse transcriptase, a critical enzyme for viral replication. researchgate.net While the number of approved antiviral drugs containing a piperazine moiety is more limited compared to other therapeutic areas, ongoing research continues to show promise. wisdomlib.orgresearchgate.net The adaptability of the piperazine scaffold allows for the design of new molecules that can target specific viral proteins, offering the potential for the development of new and effective antiviral treatments. wisdomlib.orgresearchgate.netnih.gov

Table 5: Examples of Piperazine Derivatives with Antiviral Applications

Compound Name/ClassAntiviral Target/ActivityResearch Findings
Piperazine-based compoundsHIV-1 Reverse Transcriptase and Protease InhibitorsPreclinical studies have demonstrated the potential of piperazine derivatives to inhibit key HIV enzymes. researchgate.net
Various piperazine derivativesBroad-spectrum antiviral activityResearch has explored the activity of piperazine derivatives against a range of viruses, including influenza and hepatitis viruses. wisdomlib.orgresearchgate.net
Cardiovascular Agents

Piperazine derivatives have been investigated for their potential as cardiovascular agents. Certain derivatives, such as flunarizine (B1672889) and cinnarizine, act as potent peripheral vasodilators by blocking calcium channels, though they exhibit minimal corresponding calcium-blocking effects on the heart. nih.gov This selective vasodilation is a key characteristic of their hemodynamic effects. nih.gov Research into the structural modifications of piperazine-containing compounds has aimed to optimize their cardiovascular activity. For instance, in a series of coumarin-piperazine derivatives, the substituent on the phenyl ring attached to the piperazine moiety was shown to be a critical determinant of affinity for α1A and D2 receptors. ppm.edu.pl Specifically, a derivative with a methyl group on the coumarin (B35378) ring and an o-methoxyphenyl group on the piperazine moiety displayed high affinity for both α1A and D2 receptors. ppm.edu.pl These findings underscore the potential of piperazine derivatives in the development of novel cardiovascular drugs. sci-hub.rursc.org

Anthelmintic Activity

Historically, piperazine was introduced into medicine for its anthelmintic properties, particularly against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). taylorandfrancis.com Its mechanism of action involves inducing a flaccid paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract. taylorandfrancis.com The development of piperazine derivatives has continued to build on this foundation. For example, studies have shown the effectiveness of piperazine adipate (B1204190) against Parascaris equorum in horses and Neoascaris vitulorum in calves. researchgate.net

More recent research has focused on synthesizing novel piperazine derivatives with enhanced anthelmintic potential. One study synthesized a series of 1,4-disubstituted piperazine derivatives and evaluated their in vitro activity against Eisenia fetida, with all compounds showing promising results compared to the reference drug, piperazine citrate. ijprs.com Another area of investigation involves the combination of the piperazine moiety with other pharmacologically active structures. For instance, benzimidazole (B57391) compounds incorporating a piperazine fragment at the C-2 position have demonstrated significant anthelmintic efficacy against Trichinella spiralis muscle larvae. nih.gov Specifically, compound 7c from this series showed a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. nih.gov These studies highlight the ongoing efforts to develop new and more effective anthelmintic agents based on the piperazine scaffold. apjhs.com

Table 1: Anthelmintic Activity of Selected Piperazine Derivatives

Compound/Derivative Target Organism Key Findings Reference
Piperazine Ascaris lumbricoides, Enterobius vermicularis Induces flaccid paralysis in worms. taylorandfrancis.com
Piperazine Adipate Parascaris equorum, Neoascaris vitulorum Effective anthelmintic in horses and calves. researchgate.net
1,4-disubstituted piperazines Eisenia fetida Promising in vitro activity compared to piperazine citrate. ijprs.com
Benzimidazole-piperazine hybrid (7c ) Trichinella spiralis 92.7% reduction in parasite activity at 100 μg/mL. nih.gov
Enzyme Inhibition (e.g., FAAH Inhibitors, MAO-B/AChE Inhibitors, Kinase Inhibitors)

The piperazine scaffold is a key component in the design of various enzyme inhibitors, which are crucial for treating a range of diseases, including neurological disorders. nih.gov

FAAH Inhibitors: Fatty acid amide hydrolase (FAAH) is an enzyme involved in the breakdown of endocannabinoids. mdpi.com Inhibiting FAAH can lead to neuroprotective and anti-inflammatory effects. mdpi.com Piperazine derivatives have been explored as potential FAAH inhibitors, with some showing moderate activity. mdpi.com

MAO-B/AChE Inhibitors: Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are important targets in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Several studies have focused on developing piperazine derivatives that can dually inhibit these enzymes.

Piperazine-substituted chalcones have been identified as a new class of MAO-B and AChE inhibitors. nih.gov For instance, compounds PC10 and PC11 showed significant MAO-B inhibition with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov

A series of N-methyl-piperazine chalcones were synthesized, with compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) exhibiting the highest selective inhibition against MAO-B (IC50 = 0.71 μM) and also effectively inhibiting AChE (IC50 = 8.10 μM). nih.gov

Newly synthesized piperazine and morpholine (B109124) structured compounds have also shown dual AChE/MAO-B inhibitory potential. Compound 3a from this series was the most potent, with IC50 values of 0.065 μM for AChE and 0.072 μM for MAO-B. dergipark.org.tr

Kinase Inhibitors: Piperazine derivatives have also been investigated as kinase inhibitors. Certain purine (B94841) ribonucleoside analogs containing a 4-substituted piperazine moiety have demonstrated good antitumor activity, potentially by interfering with cell kinase activity and cellular ATP reserves. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Piperazine Derivatives

Compound/Derivative Class Target Enzyme(s) Key Findings (IC50 values) Reference
Piperazine-substituted chalcone (B49325) (PC10 ) MAO-B 0.65 μM nih.gov
Piperazine-substituted chalcone (PC11 ) MAO-B 0.71 μM nih.gov
N-methyl-piperazine chalcone (2k ) MAO-B, AChE 0.71 μM (MAO-B), 8.10 μM (AChE) nih.gov
Piperazine/morpholine derivative (3a ) AChE, MAO-B 0.065 μM (AChE), 0.072 μM (MAO-B) dergipark.org.tr

Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. museonaturalistico.it For piperazine derivatives, SAR studies have been instrumental in guiding the design of new compounds with improved therapeutic properties. nih.govingentaconnect.com

Impact of Substituents on Biological Activity

The nature and position of substituents on the piperazine ring and its appended moieties have a profound impact on the biological activity of the resulting compounds. ppm.edu.plmdpi.com

In the context of anticancer activity, SAR studies of chalcone-dithiocarbamate hybrids revealed that substituents on the piperazine unit are crucial for their inhibitory activity. tandfonline.com

For coumarin-piperazine derivatives targeting serotonin receptors, substituents in the ortho or meta position of the phenyl ring on the piperazine moiety were found to be decisive for affinity to 5-HT1A receptors. ppm.edu.pl

In a series of antibacterial piperazine derivatives, the type of substituent on a pyridine (B92270) ring was shown to affect antimicrobial activity, with a nitrophenyl substituent at the four-position of the piperazine being particularly advantageous. nih.gov

The introduction of specific substituents, such as a chlorine atom or a trifluoromethyl group on an aromatic partner, has been shown to enhance the anticancer activity of certain piperazine-containing compounds. tandfonline.com

Design of Compounds with Improved Potency and Selectivity

A primary goal of SAR studies is to design compounds with enhanced potency and selectivity for their biological targets. museonaturalistico.itmdpi.com

In the development of MAO-A inhibitors, a series of thiazolylhydrazine-piperazine derivatives were designed, with some compounds showing significant and selective MAO-A inhibition. mdpi.com

For vesicular monoamine transporter-2 (VMAT2) inhibitors, a library of fluoroethoxy-1,4-diphenethyl piperidine (B6355638) and piperazine derivatives was designed. Compound 15b from this series exhibited high affinity and greater than 60-fold selectivity for VMAT2 over other targets. researchgate.net

The design of potent and selective thrombin inhibitors has been achieved using a rigid piperazinedione template, guided by X-ray crystallography and molecular modeling. nih.gov

In the search for selective D3 receptor ligands, SAR studies involving different amides and phenyl piperazines led to the discovery of highly potent and selective compounds. researchgate.net

In Vitro and In Vivo Pharmacological Studies (General Piperazine Derivatives Context)

The pharmacological evaluation of piperazine derivatives involves a combination of in vitro and in vivo studies to characterize their biological effects.

In Vitro Studies: These studies are typically conducted in a controlled laboratory setting, often using isolated cells, enzymes, or receptors.

In vitro assays are used to determine the inhibitory potency of piperazine derivatives against specific enzymes, such as MAO-A, MAO-B, and AChE. nih.govmdpi.com For example, a fluorometric method is used to evaluate MAO inhibition. mdpi.com

The affinity of piperazine derivatives for various receptors, such as serotonin and dopamine receptors, is assessed through in vitro binding assays. ppm.edu.plnih.gov

The antibacterial and antifungal activity of new piperazine derivatives is screened in vitro against various microbial strains. mdpi.comnih.gov

In vivo studies have been used to evaluate the antidepressant activity of piperazine derivatives. researchgate.net

The effects of piperazine derivatives on neurotransmitter release, such as dopamine and serotonin, have been studied in the prefrontal cortex of rats. nih.gov For example, the piperazine derivative MM5 was shown to decrease extracellular serotonin levels, an effect that was abolished by a 5-HT1A antagonist. nih.gov

The antihyperglycemic and antidyslipidemic activities of piperazine-derived compounds have been tested in vivo, with some showing moderate effects compared to standard antidiabetic drugs. mdpi.com

The radioprotective effects of novel piperazine derivatives have been evaluated in vivo in hematopoietic models, with some compounds demonstrating enhanced efficacy and reduced toxicity compared to existing agents. rsc.org

These in vitro and in vivo studies are essential for building a comprehensive pharmacological profile of new piperazine derivatives and for selecting promising candidates for further development. researchgate.netncn.gov.pl

Cell Line-Based Cytotoxicity Assays

A primary method for evaluating the anticancer potential of new piperazine derivatives is through cell line-based cytotoxicity assays. These in vitro tests measure the concentration at which a compound can inhibit the growth or kill cancer cells. For example, a novel piperazine derivative, PCC, showed a strong suppressive effect on human liver cancer cell lines SNU-475 and SNU-423, with IC50 values of 6.98 µM and 7.76 µM, respectively, after 24 hours. nih.gov Similarly, the compound LQFM018 demonstrated time- and concentration-dependent cytotoxicity in K562 leukemic cells. nih.gov

Studies have tested various derivatives against a panel of human cancer cell lines. nih.gov For instance, benzothiazole-piperazine derivatives were screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells, with most compounds showing high cytotoxic activity. tandfonline.com Another study synthesized novel arylpiperazine derivatives and evaluated their effects on human prostate cancer cell lines (PC-3, LNCaP, and DU145), finding that some compounds exhibited strong cytotoxic activities, particularly against LNCaP cells, with IC50 values below 5 µM. mdpi.com The cytotoxicity of these compounds is often compared to established chemotherapy drugs to gauge their potential. nih.gov

Table 1: Examples of Cytotoxicity in Piperazine Derivatives

Compound/Derivative Class Cell Line(s) Key Finding (IC50) Reference(s)
PCC SNU-475 (Liver Cancer) 6.98 µM nih.gov
PCC SNU-423 (Liver Cancer) 7.76 µM nih.gov
LQFM018 K562 (Leukemia) 50 µM (72h) nih.gov
Compound 9 LNCaP (Prostate Cancer) < 5 µM mdpi.com
Compound 15 LNCaP (Prostate Cancer) < 5 µM mdpi.com
Compound 8 DU145 (Prostate Cancer) 8.25 µM mdpi.com
Benzothiazole-piperazine 1d HUH-7, MCF-7, HCT-116 Highly cytotoxic tandfonline.com
Podophyllotoxin derivative C5 MCF-7 (Breast Cancer) 2.78 µM sci-hub.se

Enzyme Activity Assays

The mechanism of action for piperazine derivatives often involves interaction with specific enzymes. Assays measuring enzyme activity are therefore critical in pharmacological research. For example, some piperazine-linked 1,8-naphthalimide (B145957) derivatives were studied for their potential to inhibit Topoisomerase-II, an enzyme critical for DNA replication in cancer cells. nih.gov The anthelmintic action of piperazine is mediated by its effects on neurotransmitter receptors, but enzyme activity assays are crucial for understanding metabolism and potential drug interactions. wikipedia.orgdrugbank.com In the context of cancer, assays can determine if a compound inhibits enzymes like mitochondrial dehydrogenases, which is a principle of the MTT cytotoxicity assay itself. derpharmachemica.com Furthermore, the activation of caspase enzymes (e.g., caspase-3, -8, and -9) is a key indicator of apoptosis, and assays measuring their activity are commonly used to confirm this cell death pathway is initiated by a piperazine compound. nih.govresearchgate.net

Animal Models in Pharmacological Research

Animal models are indispensable for evaluating the in vivo efficacy and pharmacological properties of piperazine derivatives before they can be considered for human trials. wisdomlib.org Rodent models are frequently used to test for a range of activities, including anticonvulsant and anxiolytic-like effects. wisdomlib.orgnih.gov For instance, the piperazine derivative LQFM212 was assessed in mice to determine its neuropharmacological effects, revealing anxiolytic-like activity. researchgate.net

Pre-clinical efficacy studies in animal models provide crucial data. A piperazine-based compound, MMV665917, was shown to be effective in a dairy calf model of cryptosporidiosis, a parasitic disease. nih.gov Treatment with the compound led to a prompt resolution of diarrhea and a ~94% reduction in fecal oocyst shedding. nih.gov This same compound was also curative in a mouse model of chronic cryptosporidiosis. asm.org In cancer research, a dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) complex, 6a , effectively inhibited tumor growth in a T-24 xenograft mouse model. mdpi.com Similarly, piperazine-linked bisbenzamidines showed significant anti-Pneumocystis activity in an immunosuppressed mouse model, demonstrating a correlation between in vitro activity and in vivo efficacy. nih.govresearchgate.net In the field of neurodegenerative diseases, a novel piperazine drug was found to ameliorate both amyloid and Tau pathology and preserve memory in animal models of Alzheimer's disease. nih.gov

Mechanisms of Action in Piperazine-Containing Compounds

Understanding the mechanisms through which piperazine compounds exert their effects is fundamental to drug development. Research indicates these derivatives can interact with a variety of molecular targets and influence key cellular pathways, often leading to cell cycle arrest and programmed cell death. nih.govnih.govnih.govsci-hub.se

Molecular Targets and Receptor Interactions

The diverse pharmacological effects of piperazine derivatives stem from their ability to interact with a wide range of molecular targets. peerj.com A significant number of these compounds show activity in the central nervous system by interacting with neurotransmitter receptors. researchgate.net For example, many derivatives are ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and dopamine receptors (D4). nih.govnih.govacs.org The compound LQFM018 was found to have a high affinity for the dopamine D4 receptor. nih.gov Other research has focused on developing dual-targeting compounds, such as ligands that act as antagonists for both histamine (B1213489) H3 and sigma-1 (σ1) receptors, which may be beneficial for pain therapies. nih.govacs.org Beyond receptors, piperazine derivatives have been shown to interact directly with DNA, with some intercalating between DNA strands, and to inhibit key enzymes. nih.govpeerj.com

Cellular Pathways Affected (e.g., Apoptosis Induction, Cell Cycle Arrest)

A common mechanism for the anticancer activity of piperazine derivatives is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. nih.gov The novel compound LQFM018 was found to trigger cell death in leukemic cells via necroptosis, a form of regulated necrosis, and also caused cell cycle arrest in the G2/M phase. nih.gov Many derivatives induce apoptosis through the intrinsic mitochondrial pathway. nih.govresearchgate.net This is often characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of effector caspases like caspase-3 and initiator caspases like caspase-9. nih.govresearchgate.net Some compounds can also trigger the extrinsic pathway via activation of caspase-8. nih.govnih.gov

Cell cycle arrest is another key outcome. Treatment of cancer cells with various piperazine derivatives has been shown to halt cell division at specific checkpoints. A dispiropiperazine derivative arrested SW480 cancer cells in the M phase of the cell cycle. nih.gov Podophyllotoxin derivatives containing a piperazine ring caused a dose-dependent arrest of MCF-7 breast cancer cells in the G2/M phase. sci-hub.se Other studies have reported cell cycle arrest in the G1 phase. nih.govmdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating and can lead to their eventual death. tandfonline.commdpi.com

Table 2: Summary of Cellular Mechanisms for Piperazine Derivatives

Compound/Derivative Class Cellular Effect Cell Line Key Pathway/Protein Reference(s)
CB01 Apoptosis Induction U87, HeLa Intrinsic mitochondrial pathway, Caspase-3/9, Bax researchgate.net
PCC Apoptosis & G1 Arrest SNU-475, SNU-423 Intrinsic & Extrinsic pathways, Caspase-3/7/8/9 nih.gov
LQFM018 Necroptosis & G2/M Arrest K562 TNF-R1, ROS production nih.gov
SPOPP-3 M Phase Arrest, Apoptosis SW480 Mitotic spindle disruption, DNA damage nih.gov
Podophyllotoxin derivative C5 G2/M Arrest MCF-7 Tubulin depolymerization, CDK1 accumulation sci-hub.se
Ruthenium complex 6a G1 Arrest, Apoptosis T-24 DNA damage, Bax/Bcl-2 modulation mdpi.com
Benzothiazole-piperazine 1d Apoptosis & Sub-G1 Arrest HCT-116 - tandfonline.com

Biochemical Responses (e.g., Inflammation Modulation)

Piperazine derivatives have emerged as a noteworthy class of compounds in pharmacological research due to their potential to modulate various biochemical pathways, especially those involved in inflammation. wisdomlib.orgthieme-connect.com Inflammation is a complex biological defense mechanism against harmful stimuli, but its dysregulation can lead to chronic diseases. jrespharm.com Research has demonstrated that various piperazine derivatives can exert anti-inflammatory effects through multiple mechanisms. researchgate.net

One of the primary mechanisms by which piperazine derivatives exhibit anti-inflammatory activity is through the inhibition of key inflammatory enzymes. Several studies have pointed towards the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. jrespharm.commdpi.com For instance, certain piperazine-substituted indole (B1671886) derivatives have shown potent anti-inflammatory effects suggested to be mediated by COX-2 inhibition. jrespharm.com Similarly, novel benzhydrylpiperazine-based derivatives have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade. rsc.org

The modulation of pro-inflammatory and anti-inflammatory cytokines is another significant aspect of the biochemical response to piperazine derivatives. Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. Research has shown that certain piperazine compounds can significantly reduce the levels of pro-inflammatory cytokines.

For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as LQFM182, was found to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in a carrageenan-induced pleurisy model. nih.gov Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also demonstrated anti-inflammatory properties by reducing cell migration and protein exudation in inflammatory models. nih.gov Furthermore, a benzhydrylpiperazine derivative, compound 9d, not only inhibited pro-inflammatory mediators like Prostaglandin E2 (PGE2), IL-6, and TNF-α but also promoted an increase in the anti-inflammatory cytokine IL-10. rsc.org The modulation of these signaling molecules often involves interference with critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of the inflammatory response. researchgate.net

Beyond cytokine and enzyme inhibition, piperazine derivatives can also affect other biochemical markers of inflammation. Studies have shown a reduction in myeloperoxidase (MPO) enzyme activity, which is an indicator of neutrophil infiltration into inflamed tissues, upon treatment with piperazine derivatives like LQFM182. nih.gov Some derivatives may also exert their effects by acting as antagonists at histamine H1 receptors or by reducing vascular permeability. brieflands.com

The diverse mechanisms through which piperazine derivatives modulate inflammatory responses underscore their potential as scaffolds for the development of new anti-inflammatory agents. wisdomlib.orgresearchgate.net

Interactive Data Table: Effects of Piperazine Derivatives on Inflammatory Markers

Compound/Derivative ClassModel/AssayKey FindingsReference
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced pleurisyReduced levels of TNF-α and IL-1β; Decreased myeloperoxidase (MPO) activity and cell migration. nih.gov
Benzhydrylpiperazine derivative (Compound 9d)Paw edema modelInhibited PGE2, IL-6, and TNF-α; Increased IL-10 concentration. Showed potent dual inhibition of COX-2 and 5-LOX. rsc.org
Piperazine substituted indole derivativesIn vitro anti-inflammatory assaysExhibited anti-inflammatory activity, suggested to be through COX-2 inhibition. jrespharm.com
Methyl salicylate (B1505791) derivatives with piperazine moietyWestern blot assaysInvestigated for effects on COX-1 and COX-2 expression. mdpi.com
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008)Carrageenan-induced pleurisyReduced cell migration and protein exudation. nih.gov
Cyclizine derivativesFormalin and histamine-induced rat paw edemaDecreased paw edema and vascular permeability, possibly via H1 histamine receptor antagonism. brieflands.com

Emerging Research Areas and Future Directions

Development of Novel Piperazine-Based Scaffolds with Enhanced Bioactivity

The piperazine (B1678402) ring is a "privileged structure" in drug discovery, and its derivatives are known to exhibit a wide array of pharmacological activities. researchgate.netnih.gov Researchers are actively exploring the synthesis of novel piperazine-based scaffolds to enhance their bioactivity and pharmacokinetic profiles. researchgate.net The introduction of substituents, such as the isopropyl and methyl groups in 1-isopropyl-2-methylpiperazine, can significantly influence the compound's interaction with biological targets. nih.gov

Recent studies have focused on creating hybrid molecules that combine the piperazine core with other pharmacologically active moieties. For example, novel indole-piperazine derivatives have shown promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com Similarly, the development of piperazine-based dual inhibitors for enzymes like MMP-13 and TNF-alpha converting enzyme (TACE) highlights the potential of these scaffolds in treating inflammatory diseases. nih.gov The goal is to design molecules with improved potency, selectivity, and reduced off-target effects. rsc.org

Application in Advanced Materials Science

Beyond pharmaceuticals, piperazine derivatives are finding applications in the field of advanced materials science. Their unique chemical properties make them suitable for a range of uses, from industrial processes to protective coatings.

Corrosion Inhibition Studies

One of the notable applications of piperazine-based compounds is in the prevention of metal corrosion. Recent research has demonstrated the effectiveness of polyureas formed from the polymerization of piperazine derivatives, including 2-methylpiperazine (B152721), with diisocyanates as corrosion inhibitors for metals in corrosive environments, such as those found in oil and gas fields. google.com These inhibitors can form a protective film on the metal surface, significantly reducing the rate of corrosion. mdpi.compcbiochemres.com The presence of heteroatoms like nitrogen in the piperazine ring plays a crucial role in the adsorption process onto the metal surface. pcbiochemres.com

Quantum chemical studies have been employed to understand the mechanism of corrosion inhibition by correlating the electronic properties of the inhibitor molecules with their performance. These computational methods help in designing more effective and environmentally friendly corrosion inhibitors. mdpi.com

Interdisciplinary Research with Computational and Experimental Approaches

The integration of computational and experimental methods is becoming increasingly vital in the study of piperazine derivatives. ijcce.ac.ir Techniques like Density Functional Theory (DFT) and molecular docking are used to predict the properties and biological activities of these compounds, guiding their synthesis and experimental evaluation. nih.govnih.govbohrium.com

For instance, computational studies have been used to investigate the interaction of piperazine derivatives with biological targets, such as enzymes and receptors, providing insights into their mechanism of action. nih.govbohrium.com These in silico methods can predict binding affinities and help in the design of more potent and selective molecules. nih.gov Experimental validation through synthesis and biological testing then confirms the computational predictions. ijcce.ac.ir This synergistic approach accelerates the discovery and development of new piperazine-based compounds for various applications.

Exploration of this compound in Underexplored Therapeutic Areas

While piperazine derivatives are well-established in several therapeutic areas, there is ongoing research to explore their potential in less-investigated fields. The unique substitution pattern of this compound may confer novel pharmacological properties, making it a candidate for new therapeutic applications.

For example, piperazine derivatives are being investigated for their potential as anticancer agents. The structural features of this compound could be leveraged to design new compounds with activity against various cancer cell lines. Additionally, the piperazine scaffold has been identified as a key component in ligands for serotonin (B10506) receptors, suggesting potential applications in treating cognitive impairments and other central nervous system disorders. mdpi.com

Potential for Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing lead compounds. mdpi.comwww.gov.uk The piperazine ring is often used as a bioisostere for other cyclic structures to improve a molecule's physicochemical and pharmacokinetic properties. rsc.org Conversely, replacing the piperazine core with other scaffolds, a technique known as scaffold hopping, can lead to the discovery of novel chemical entities with improved characteristics. www.gov.uknih.govresearchgate.net

For instance, spirocyclic structures like 2,6-diazaspiro[3.3]heptane have been successfully used as bioisosteres for piperazine, resulting in compounds with enhanced target selectivity and reduced cytotoxicity. rsc.org The unique conformational properties of this compound could make it an interesting candidate for such medicinal chemistry strategies, either as the core scaffold or as a starting point for scaffold hopping to discover new drug candidates. cambridgemedchemconsulting.com

Green Chemistry Approaches in Piperazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to create more sustainable and environmentally friendly processes. researchgate.net Traditional methods for synthesizing monosubstituted piperazines often involve multiple steps and the use of protecting groups, which can be inefficient and generate waste. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isopropyl-2-methylpiperazine derivatives, and how can structural confirmation be achieved?

  • Methodological Answer : Derivatives of this compound are typically synthesized via multi-step organic reactions, such as alkylation or diazenylation of the piperazine core. For example, 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine derivatives were synthesized using coupling reactions with aryl diazonium salts, followed by purification via column chromatography . Structural confirmation involves high-resolution mass spectrometry (HRMS) for molecular weight validation and <sup>1</sup>H NMR to analyze substituent patterns (e.g., integrating proton signals for isopropyl and methyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to JIS Z 7253:2019 standards for personal protective equipment (PPE):

  • Hand protection : Chemical-resistant gloves (JIS T 8116) .
  • Eye protection : Safety goggles (JIS T 8147) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
    Avoid skin contact due to potential irritation, and store the compound in a cool, dry environment .

Q. What key physicochemical properties influence the reactivity of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Hydrochloride salts (common in derivatives) enhance water solubility for biological assays .
  • Steric effects : The isopropyl group introduces steric hindrance, impacting nucleophilic substitution reactions .
  • Basicity : Piperazine’s nitrogen atoms (pKa ~9.8) facilitate protonation in acidic conditions, affecting binding to biological targets .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for designing receptor modulators. For example:

  • Dopamine/Serotonin receptors : Structural analogs (e.g., 1-(2-fluorophenyl) derivatives) are synthesized to study binding affinity via radioligand displacement assays .
  • Bioisosteric replacements : The methyl group can be substituted with fluorinated moieties to enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives across different biological targets?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this:

  • Standardize assays : Use uniform buffers (e.g., PBS at pH 7.4) and control cell lines (e.g., HEK293 expressing human receptors) .
  • Competitive binding curves : Compare IC50 values under identical conditions using radiolabeled ligands (e.g., <sup>3</sup>H-spiperone for dopamine D2 receptors) .
  • Molecular docking : Validate experimental data with computational models (e.g., AutoDock Vina) to predict binding poses .

Q. What computational strategies are effective for predicting the pharmacokinetic behavior of this compound analogs?

  • Methodological Answer :

  • ADME prediction : Tools like SwissADME calculate parameters like LogP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability .
  • Metabolic stability : Use Cytochrome P450 inhibition assays (e.g., CYP3A4) paired with in silico metabolism simulators (e.g., StarDrop) .
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Q. How can synthetic routes for this compound derivatives be optimized for scalability without compromising purity?

  • Methodological Answer :

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yield in reduction steps .
  • Flow chemistry : Continuous flow systems enhance reaction control and reduce byproducts .
  • In-line analytics : Implement HPLC-MS for real-time purity monitoring during synthesis .

Q. What advanced spectroscopic techniques are recommended for characterizing conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Resolves rotational barriers of the piperazine ring by analyzing temperature-dependent splitting of <sup>1</sup>H signals .
  • NOESY : Identifies spatial proximity between isopropyl and methyl groups to confirm preferred conformers .
  • DFT calculations : Pair NMR data with density functional theory (e.g., B3LYP/6-31G*) to model energy-minimized structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.